molecular formula C12H6Br4O B1432611 2,3,4',5-Tetrabromodiphenyl ether CAS No. 446254-34-8

2,3,4',5-Tetrabromodiphenyl ether

Cat. No. B1432611
M. Wt: 485.79 g/mol
InChI Key: HNICYXFGCWPYGC-UHFFFAOYSA-N
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Description

2,3,4’,5-Tetrabromodiphenyl ether is a brominated compound with the molecular formula C12H6Br4O . It is one of the polybrominated diphenyl ethers (PBDEs) used as a flame retardant in various consumer products .


Molecular Structure Analysis

The molecular structure of 2,3,4’,5-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings . The average mass of the molecule is 485.791 Da .

Scientific Research Applications

Metabolite Identification and Analysis

  • Hydroxylated Metabolites Identification : In a study involving rats exposed to 2,2',4,4'-tetrabromodiphenyl ether (a closely related compound), researchers identified several hydroxylated metabolites in rat faeces. This discovery is significant for understanding the metabolic pathways of polybrominated diphenyl ethers (PBDEs) in biological systems (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Environmental Degradation and Remediation

  • Synergistic Degradation by Ball-Milled Al Particles with Vitamin B12 : A study demonstrated the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2′,4,4′-tetrabromodiphenyl ether in a liquid system. This finding is significant for environmental remediation strategies (Yang et al., 2018).

Metabolism in Animals

  • Metabolism in Cats and Chickens : Research has shown that BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), along with other PBDEs, undergoes metabolic processing in cat and chicken liver microsomes, forming various hydroxylated metabolites. This information helps in understanding how different species metabolize these compounds (Zheng et al., 2015, 2016).

Photocatalytic Degradation

  • Photo-removal in Liquid Medium by Reduced Graphene Oxide : A novel visible-light-driven artificial Z-scheme system of Ag@Ag3PO4/g-C3N4/rGO was designed for the removal of 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) in a liquid medium. This innovative approach significantly enhances the efficiency of photocatalytic degradation of PBDEs (Liang et al., 2019).

Molecular and Spectroscopic Studies

  • Vibrational Spectroscopic Investigation and DFT Studies : In-depth vibrational spectroscopic investigation and density functional theory studies were conducted on 2,2',4,4'-tetrabromodiphenyl ether, providing crucial insights into the molecular structure and properties of this compound (Qiu et al., 2010).

Biodegradation Research

  • Rapid Biodegradation by Achromobacter xylosoxidans : A novel strain of aerobic bacteria, Achromobacter xylosoxidans GYP4, was identified as capable of degrading BDE-47, a component closely related to 2,3,4',5-Tetrabromodiphenyl ether. This discovery has significant implications for bioremediation of PBDE-contaminated environments (Wang et al., 2019).

Safety And Hazards

2,3,4’,5-Tetrabromodiphenyl ether, like other PBDEs, is a persistent organic pollutant. It has been detected in the environment and in animal and human tissues . It is known to have reproductive toxicity and can induce germ cell apoptosis .

Future Directions

The future directions for research on 2,3,4’,5-Tetrabromodiphenyl ether could include further investigation of its immunotoxicity , its effects on macrophage function , and its ecological risk in surface waters across China .

properties

IUPAC Name

1,2,5-tribromo-3-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICYXFGCWPYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879885
Record name BDE-63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4',5-Tetrabromodiphenyl ether

CAS RN

446254-34-8
Record name 2,3,4',5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701170A63Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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